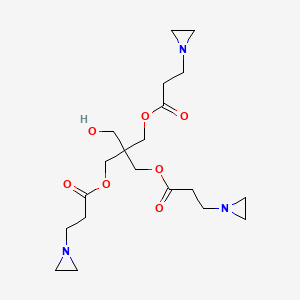
Gadolinio
Descripción general
Descripción
Gadolinium is a chemical element with the symbol Gd and atomic number 64. It belongs to the lanthanide series of the periodic table and is classified as a rare-earth metal. Gadolinium is a silvery-white, moderately ductile, and moderately hard metal that is fairly stable in air. Over time, it forms a thin oxide layer of gadolinium(III) oxide (Gd₂O₃) on its surface, which protects it from further oxidation . Gadolinium is unique among the lanthanides for its ferromagnetic properties at room temperature .
Aplicaciones Científicas De Investigación
Gadolinium has a wide range of applications in scientific research, including:
- Medical Imaging: Gadolinium-based contrast agents are widely used in magnetic resonance imaging (MRI) to enhance image contrast .
- Nuclear Reactors: Gadolinium is used as a neutron absorber in nuclear reactors to control the fission process .
- Electronics: Gadolinium compounds are used in the production of phosphors for color televisions and LED lights .
- Biomedical Applications: Gadolinium-based nanoparticles are used in drug delivery systems and as probes for bioimaging techniques .
Mecanismo De Acción
Target of Action
Gadolinium (Gd) primarily targets protons in the body due to their high abundance in fat and water content . It is also suggested that Gd can bind to thyroid hormone receptors (THR) in the brain and transporter proteins such as transferrin .
Mode of Action
Gadolinium is a paramagnetic ion with seven unpaired electrons, the greatest number of unpaired electron spins possible for an atom . This property makes it useful as an MRI contrast agent. Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present, resulting in a brighter signal on T1-weighted images .
Biochemical Pathways
Several signaling pathways have been implicated in Gd (III) mechanisms of toxicity, such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling . These pathways suggest that Gd (III) interferes with the transduction of molecules involved in the regulation of inflammatory processes, and in cell metabolism, proliferation, growth, and survival .
Pharmacokinetics
Gadolinium-based contrast agents (GBCAs) are primarily excreted through the renal system, and therefore have a prolonged half-life in renal failure . Approximately 90% of administered GBCA is excreted in the urine within 24 hours in patients with normal renal function .
Result of Action
The primary result of gadolinium’s action is the enhancement of magnetic resonance imaging (MRI), allowing for vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected . On a cellular level, exposure to gadolinium can cause elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular ROS, increased levels of cellular Ca2+, and both time- and dose-dependent cell death .
Action Environment
The action of gadolinium is influenced by various environmental factors. For instance, the clearance route of GBCAs is primarily through glomerular excretion, and a high fraction is excreted in urine . Therefore, renal function significantly impacts the bioavailability and efficacy of gadolinium. Furthermore, the presence of other ions in the body can affect the action of gadolinium. For example, it is suggested that gadolinium might be concentrated in iron-rich regions as they use the same access pathways .
Análisis Bioquímico
Biochemical Properties
Gadolinium does not have a known biological role in humans, animals, or plants. Gadolinium-based compounds, particularly gadolinium-based contrast agents (GBCAs), are widely used in medical imaging. Gadolinium interacts with various biomolecules, primarily through its chelated forms. These interactions are crucial for its function as a contrast agent in MRI. Gadolinium-based contrast agents are known to interact with proteins and enzymes involved in cellular signaling pathways, enhancing the contrast of images by altering the relaxation times of water protons in tissues .
Cellular Effects
Gadolinium-based contrast agents can influence cellular processes, particularly in the context of MRI. Gadolinium can be retained in tissues and undergo macrophage phagocytosis, leading to its association with cell bodies and intracellular localization . This retention can affect cellular homeostasis, potentially leading to cellular dysfunction and injury. Gadolinium exposure has been associated with increased levels of reactive oxygen species (ROS), elevated endoplasmic reticulum stress biomarkers, and altered calcium signaling pathways .
Molecular Mechanism
The molecular mechanism of gadolinium’s action primarily involves its paramagnetic properties. Gadolinium ions have seven unpaired electrons, which makes them highly effective in shortening the spin-lattice relaxation time (T1) of water protons in tissues. This property enhances the contrast in MRI images. Gadolinium-based contrast agents are chelated to carrier ligands to prevent toxicity and ensure stability. The chelation of gadolinium fundamentally changes its biodistribution and bioavailability, reducing its potential toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gadolinium-based contrast agents can change over time. Gadolinium is known to be retained in tissues long after exposure, with its stability and degradation depending on the chelating agent used. Macrocyclic GBCAs are less labile over time compared to linear GBCAs, which can dissociate more readily . Long-term studies have shown that gadolinium can remain in tissues for extended periods, potentially leading to chronic effects on cellular function .
Dosage Effects in Animal Models
The effects of gadolinium-based contrast agents vary with different dosages in animal models. Higher doses of gadolinium can lead to increased retention in tissues and potential toxicity. Studies have shown that gadolinium can accumulate in the brain, kidneys, and liver, with higher concentrations leading to more pronounced effects . Toxic effects at high doses include nephrogenic systemic fibrosis and potential neurotoxicity .
Metabolic Pathways
Gadolinium-based contrast agents are primarily excreted through the renal system, with a high fraction excreted in urine without metabolic modification . The stability of the chelating ligand plays a crucial role in preventing the release of free gadolinium ions, which can form insoluble toxic compounds. Transmetallation, the exchange between gadolinium ions and other metal ions, can occur, affecting the stability and excretion of gadolinium .
Transport and Distribution
Gadolinium-based contrast agents are administered intravenously and distribute in the blood and extravascular space. The distribution and excretion of gadolinium depend on the chelating agent used. Gadolinium can be retained in various organs, including the brain, liver, and kidneys . The transport of gadolinium within cells involves endocytosis, and its distribution can be influenced by the presence of specific transporters and binding proteins .
Subcellular Localization
Gadolinium-based nanoparticles have been shown to localize in the cytoplasm of cells, primarily through endocytosis. These nanoparticles can co-localize with lysosomes but not with mitochondria . The subcellular localization of gadolinium can influence its activity and function, particularly in the context of its use as a contrast agent in MRI. The presence of gadolinium in specific cellular compartments can enhance its radiosensitizing properties, amplifying the effects of radiation therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium can be prepared through various synthetic routes, including:
Solid-phase reaction synthesis: This method involves high reaction temperatures and long reaction times.
Alcohol salt hydrolysis: This method can produce high-purity powder but is rarely used due to the expensive and difficult-to-obtain raw materials.
Co-precipitation method: This method achieves molecular-level mixing and reduces the calcination temperature required for powder synthesis.
Industrial Production Methods: Commercial separation of gadolinium is typically done using solvent-solvent extraction or ion-exchange techniques. The metal is produced by metallothermic reduction of anhydrous gadolinium chloride or fluoride using calcium .
Types of Reactions:
Oxidation: Gadolinium reacts with oxygen to form gadolinium(III) oxide (Gd₂O₃).
Acid Reactions: Gadolinium reacts with dilute acids, except hydrofluoric acid, to form gadolinium salts and release hydrogen gas.
Common Reagents and Conditions:
Oxygen: For oxidation reactions.
Halogens (F₂, Cl₂, Br₂, I₂): For halogenation reactions.
Dilute acids (HCl, H₂SO₄): For acid reactions.
Major Products:
- Gadolinium(III) oxide (Gd₂O₃)
- Gadolinium(III) fluoride (GdF₃)
- Gadolinium(III) chloride (GdCl₃)
- Gadolinium(III) bromide (GdBr₃)
- Gadolinium(III) iodide (GdI₃)
- Gadolinium nitrate (Gd(NO₃)₃)
- Gadolinium sulfide (Gd₂S₃)
Comparación Con Compuestos Similares
Gadolinium-based contrast agents (GBCAs) are compared with other paramagnetic contrast agents, such as those based on iron and manganese. GBCAs are preferred due to their high relaxivity, stability, and safety profile . Similar compounds include:
- Iron-based contrast agents
- Manganese-based contrast agents
Gadolinium’s unique properties, such as its high number of unpaired electrons and strong paramagnetic effects, make it particularly effective in enhancing MRI images compared to other contrast agents .
Propiedades
IUPAC Name |
gadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037234 | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
3273 °C | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in dilute acid | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated) | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air | |
CAS No. |
7440-54-2, 13572-97-9 | |
| Record name | Gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium hydride (GdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gadolinium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOLINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU0V1LM3JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1312 °C. [Sax], 1313 °C | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)













